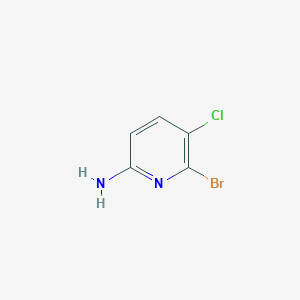
6-Bromo-5-chloropyridin-2-amine
Vue d'ensemble
Description
6-Bromo-5-chloropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are replaced by bromine and chlorine atoms, respectively
Applications De Recherche Scientifique
6-Bromo-5-chloropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-amino-6-bromopyridine with N-chlorosuccinimide in acetonitrile at elevated temperatures. The reaction mixture is then cooled and diluted with ethyl acetate, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-Chlorosuccinimide: Used for chlorination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate, used in coupling reactions to deprotonate the reactants.
Major Products Formed
Substituted Pyridines: Resulting from substitution reactions.
Biaryl Compounds: Formed through coupling reactions with other aromatic compounds.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 2-Amino-3-bromo-5-chloropyridine
- 3-Bromo-5-chloro-2-pyridinamine
Uniqueness
6-Bromo-5-chloropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
IUPAC Name |
6-bromo-5-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNODZRPIGNGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694845 | |
| Record name | 6-Bromo-5-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-58-9 | |
| Record name | 6-Bromo-5-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

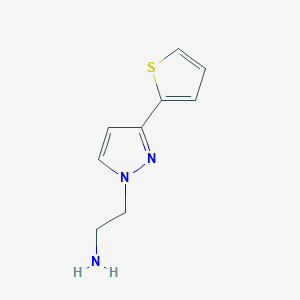
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
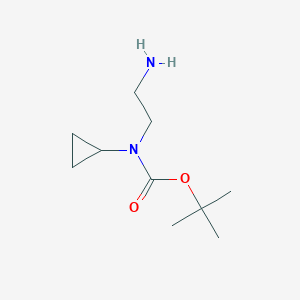
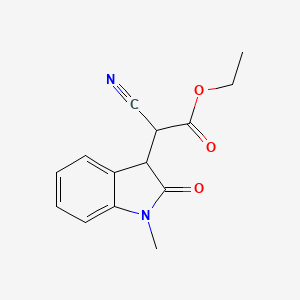
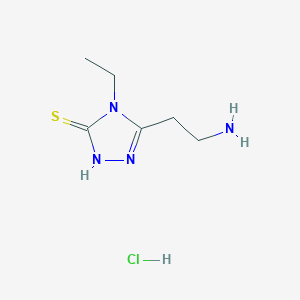
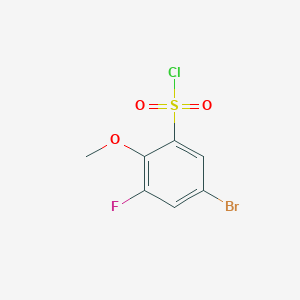
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)
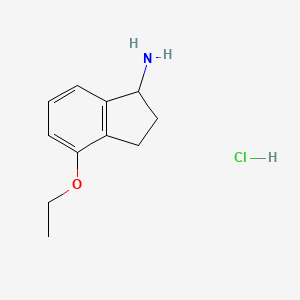
![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)

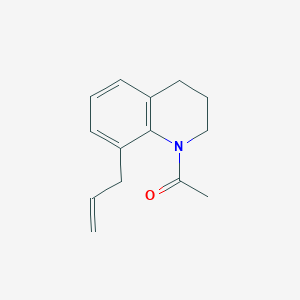
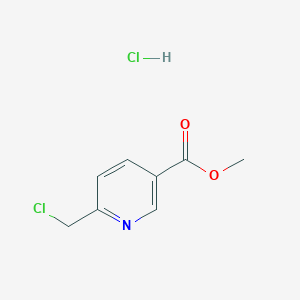
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
